2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide
Description
2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 5, an amino group at position 4, and a thioacetamide moiety at position 3. Its synthesis typically involves condensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions, as described in .
Pharmacologically, this compound has demonstrated anti-inflammatory and anti-exudative activities in preclinical models. For instance, derivatives of this scaffold exhibited anti-inflammatory effects comparable to diclofenac sodium in rat formalin edema models, with one derivative showing 1.28-fold higher activity than the reference drug .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-6(14)4-16-8-12-11-7(13(8)10)5-2-1-3-15-5/h1-3H,4,10H2,(H2,9,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRPIGYBLCUDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
Substituents on the Triazole Ring
- 4-Ethyl-5-(2-furyl) Derivatives: 2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide () features a 3-methylphenyl acetamide group. 2-(4-Ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives exhibited moderate acetylcholinesterase (AChE) inhibition (IC50: 14.29–43.94 µM), highlighting the role of chloroaryl substituents in enzyme binding .
4-Phenyl-5-(3-chlorophenyl) Derivatives :
Substituents on the Acetamide Moiety
- N-Aryl Modifications: N-(3-Methylphenyl) Derivatives: The compound AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) showed superior anti-inflammatory activity (1.28× diclofenac) . Replacing pyridyl with furyl may alter hydrogen-bonding interactions but retains anti-inflammatory efficacy . These compounds displayed melting points >200°C, indicating high crystallinity .
Heterocyclic Replacements for Furan
- Pyridyl vs. Furan : Pyridyl-containing analogs (e.g., AS111) showed stronger cyclooxygenase-2 (COX-2) inhibition due to aromatic π-π stacking, whereas furan derivatives rely on hydrophobic interactions .
- Thiophene and Trifluoromethyl Substitutions :
Pharmacological Potency
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
